molecular formula C18H18FNO3S B6620141 N-[2-(benzenesulfonyl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide

N-[2-(benzenesulfonyl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Cat. No.: B6620141
M. Wt: 347.4 g/mol
InChI Key: POEQFYKPTBRGCQ-UHFFFAOYSA-N
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Description

N-[2-(benzenesulfonyl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[2-(benzenesulfonyl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3S/c19-15-8-6-14(7-9-15)18(10-11-18)17(21)20-12-13-24(22,23)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEQFYKPTBRGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzenesulfonyl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.

    Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be attached through a sulfonylation reaction, where a benzenesulfonyl chloride reacts with an amine or alcohol group.

    Formation of the Carboxamide Moiety: The carboxamide moiety can be formed through an amidation reaction, where a carboxylic acid derivative reacts with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzenesulfonyl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[2-(benzenesulfonyl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(benzenesulfonyl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

    Inhibition of Pathways: The compound may inhibit specific biochemical pathways, such as those involved in inflammation or cell proliferation.

    Induction of Apoptosis: The compound may induce apoptosis (programmed cell death) in cancer cells, contributing to its potential anticancer activity.

Comparison with Similar Compounds

N-[2-(benzenesulfonyl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide can be compared with other similar compounds, such as:

    N-[2-(benzenesulfonyl)ethyl]-1-phenylcyclopropane-1-carboxamide: This compound lacks the fluorine atom, which may affect its chemical properties and biological activities.

    N-[2-(benzenesulfonyl)ethyl]-1-(4-chlorophenyl)cyclopropane-1-carboxamide: This compound contains a chlorine atom instead of a fluorine atom, which may result in different reactivity and biological effects.

    N-[2-(benzenesulfonyl)ethyl]-1-(4-methylphenyl)cyclopropane-1-carboxamide: This compound contains a methyl group instead of a fluorine atom, which may influence its chemical stability and biological activity.

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